![molecular formula C21H18ClIOS B12534244 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene CAS No. 749263-59-0](/img/structure/B12534244.png)
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene is an organic compound that features a benzene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives The key steps include electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactionsThe chlorination and iodination steps are typically carried out using reagents such as thionyl chloride and iodine, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to remove halogen atoms.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium iodide in acetone (Finkelstein reaction), potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products.
Substitution: Products with substituted nucleophiles.
Aplicaciones Científicas De Investigación
4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene depends on its interaction with molecular targets. For example, the sulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The halogen atoms can participate in halogen bonding, affecting molecular recognition processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorobenzene
- 4-{[4-(Benzyloxy)phenyl]sulfanyl}-1-(2-iodoethyl)benzene
Uniqueness
The presence of both chlorine and iodine atoms allows for selective substitution reactions, while the benzyloxy and sulfanyl groups offer additional sites for chemical modification .
Propiedades
Número CAS |
749263-59-0 |
|---|---|
Fórmula molecular |
C21H18ClIOS |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
2-chloro-1-(2-iodoethyl)-4-(4-phenylmethoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C21H18ClIOS/c22-21-14-20(9-6-17(21)12-13-23)25-19-10-7-18(8-11-19)24-15-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2 |
Clave InChI |
VKFBQBMSPQBVFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=CC(=C(C=C3)CCI)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


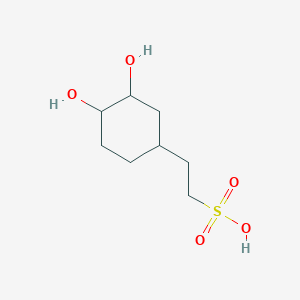
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
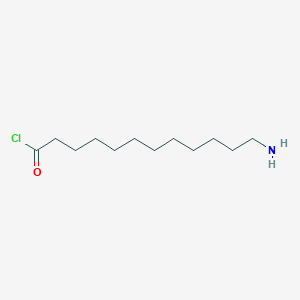
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)
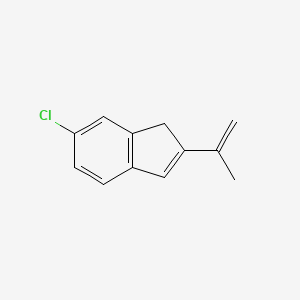
![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)
![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)
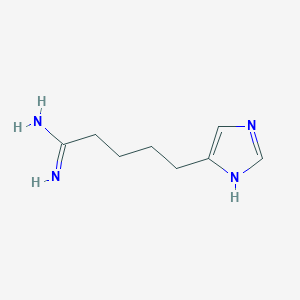
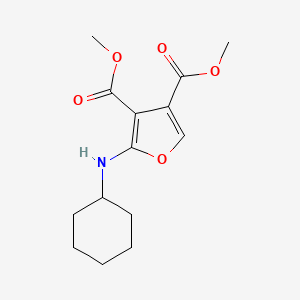
![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)
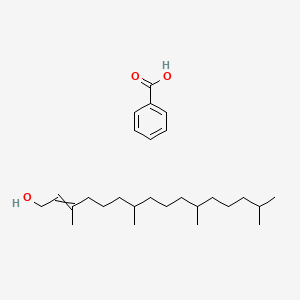
![Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane](/img/structure/B12534225.png)
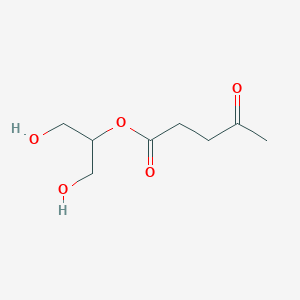
![4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline](/img/structure/B12534232.png)
